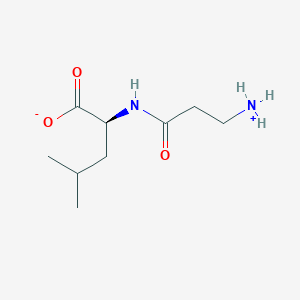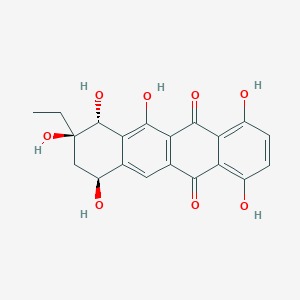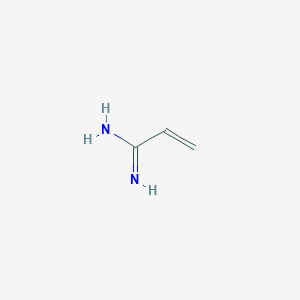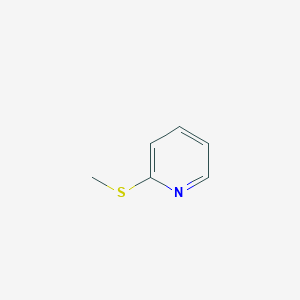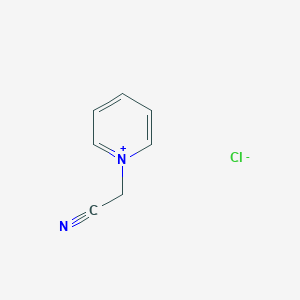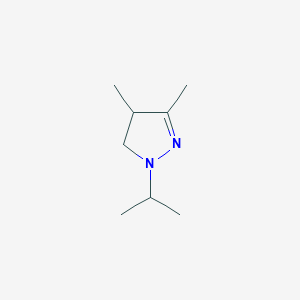
2-Pyrazoline, 1-isopropyl-3,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazoline, 1-isopropyl-3,4-dimethyl- is a chemical compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mecanismo De Acción
The mechanism of action of 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic activities are mediated through the inhibition of cyclooxygenase (COX) enzymes. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
2-Pyrazoline, 1-isopropyl-3,4-dimethyl- has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be easily stored. However, one of the limitations is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of 2-Pyrazoline, 1-isopropyl-3,4-dimethyl-. One direction is the investigation of its potential as a drug candidate for the treatment of cancer. Another direction is the exploration of its applications in material science, including the development of new sensors and catalysts. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
Métodos De Síntesis
2-Pyrazoline, 1-isopropyl-3,4-dimethyl- can be synthesized using various methods, including the reaction of 1,3-dimethyl-2-nitrobenzene with isopropyl hydrazine and subsequent reduction of the resulting 1-isopropyl-3,4-dimethyl-2-nitropyrazole with sodium borohydride. Another method involves the reaction of 1,3-dimethyl-2-pyrazolin-5-one with isopropyl hydrazine in the presence of a base such as sodium hydride.
Aplicaciones Científicas De Investigación
2-Pyrazoline, 1-isopropyl-3,4-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, antipyretic, and antimicrobial activities. It has also been reported to have anticancer properties and has been investigated as a potential drug candidate for the treatment of various types of cancer.
Propiedades
Número CAS |
17911-98-7 |
|---|---|
Fórmula molecular |
C8H16N2 |
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-propan-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C8H16N2/c1-6(2)10-5-7(3)8(4)9-10/h6-7H,5H2,1-4H3 |
Clave InChI |
FLFFDGXRTTZWSA-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C1C)C(C)C |
SMILES canónico |
CC1CN(N=C1C)C(C)C |
Sinónimos |
1-Isopropyl-3,4-dimethyl-2-pyrazoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



